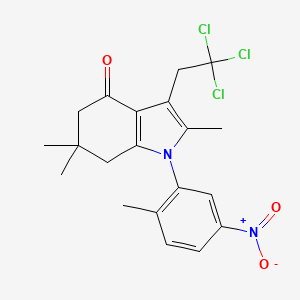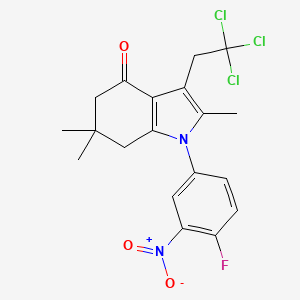![molecular formula C22H24N6O3 B3605133 N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3605133.png)
N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide
説明
N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide, also known as ML277, is a small molecule that has been studied extensively for its potential as a therapeutic agent. This compound is of particular interest due to its ability to selectively activate an ion channel known as the K2P channel, which has been implicated in a variety of physiological processes. In
作用機序
The mechanism of action of N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide involves its selective activation of the K2P channel. This channel is involved in regulating the resting membrane potential of cells, and its activation by N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide leads to hyperpolarization of the cell membrane. This hyperpolarization can have a variety of effects on cellular processes, including the regulation of heart rate, blood pressure, and pain perception.
Biochemical and Physiological Effects:
N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including the regulation of heart rate, blood pressure, and pain perception. This compound has also been shown to modulate the activity of ion channels in the brain, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide for lab experiments is its selectivity for the K2P channel. This selectivity allows researchers to study the effects of K2P channel activation in isolation, without the confounding effects of other ion channels. However, one limitation of N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide is its relatively low potency, which can make it difficult to achieve the desired level of channel activation in some experiments.
将来の方向性
There are many potential future directions for research on N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more potent analogs of N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide, which could be used to achieve greater channel activation in lab experiments. Another area of interest is the investigation of the effects of N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide on other physiological processes, such as inflammation and immune function. Finally, the potential therapeutic applications of N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide in the treatment of cardiovascular disease and pain warrant further investigation.
科学的研究の応用
N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide has been studied extensively for its potential as a therapeutic agent, particularly in the treatment of cardiovascular disease and pain. This compound has been shown to selectively activate the K2P channel, which is involved in regulating the resting membrane potential of cells. By selectively activating this channel, N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide has the potential to modulate a variety of physiological processes, including heart rate, blood pressure, and pain perception.
特性
IUPAC Name |
N-[1-[(4-methoxyphenyl)carbamoyl]cyclohexyl]-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-31-19-11-7-17(8-12-19)24-21(30)22(13-3-2-4-14-22)25-20(29)16-5-9-18(10-6-16)28-15-23-26-27-28/h5-12,15H,2-4,13-14H2,1H3,(H,24,30)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXYVZHKICZAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(4-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3605051.png)
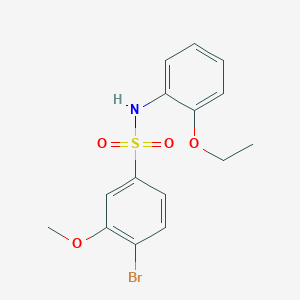
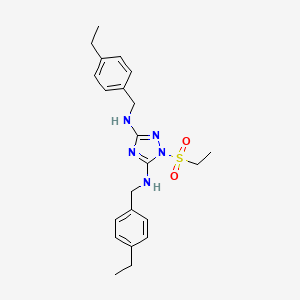
![N-(4-acetylphenyl)-2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3605062.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3605069.png)
![{[5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3605074.png)
![N-1,3-benzodioxol-5-yl-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamide](/img/structure/B3605087.png)
![({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3605099.png)
![ethyl 5-[(2-methoxybenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3605105.png)
![4-({[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3605106.png)
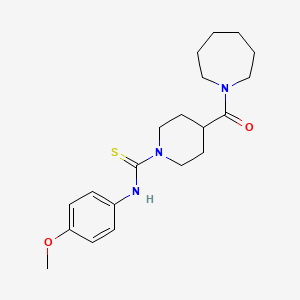
![4-(3,5-dichlorophenyl)-5-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3605125.png)
